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Compound of Interest

Compound Name: 10-Methoxycarbamazepine

Cat. No.: B195698

Spectroscopic Profile of 10-
Methoxycarbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-
methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine. The
following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and
infrared (IR) spectroscopy data, along with the experimental protocols for these analytical
techniques. This document is intended to serve as a valuable resource for researchers and
professionals involved in the development, synthesis, and quality control of related
pharmaceutical compounds.

General Information
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Property Value

) 10-Methoxy-5H-dibenz[b,flazepine-5-
Chemical Name '
carboxamide

10-Methoxycarbamazepine, Oxcarbazepine EP
Synonyms

Impurity B
CAS Number 28721-09-7
Molecular Formula C16H14N202
Molecular Weight 266.29 g/mol

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a compound. For 10-methoxycarbamazepine, Liquid Chromatography-Mass
Spectrometry (LC-MS) with Electrospray lonization (ESI) is a commonly employed technique.

Table 1: LC-MS Data for 10-Methoxycarbamazepine[1]

Parameter Value

Instrument LC-ESI-Q

lonization Mode Positive

Top 5 Peaks (m/z) 180, 193, 222, 165, 179

Experimental Protocol: Mass Spectrometry
Liquid Chromatography:

e Column: A suitable reversed-phase column, such as a C18, is typically used.

» Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to
improve ionization) is a common mobile phase system.

o Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
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« Injection Volume: A small volume, typically 1-10 pL, of a dilute solution of the sample in a
suitable solvent (e.g., methanol or acetonitrile) is injected.

Mass Spectrometry:
e lon Source: Electrospray lonization (ESI) in positive ion mode is effective for this molecule.

o Mass Analyzer: A quadrupole (Q) or time-of-flight (TOF) analyzer can be used to separate

the ions based on their mass-to-charge ratio.

o Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 50-500) to detect
the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While specific experimental data from peer-reviewed journals remains elusive in the
public domain, typical chemical shifts can be predicted based on the structure of 10-
methoxycarbamazepine and related compounds. The following tables present these expected

values.

Table 2: Predicted 'H NMR Spectral Data for 10-Methoxycarbamazepine

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.2-7.8 Multiplet 8H Aromatic Protons
~6.0-7.0 Singlet (broad) 2H -NHz
~5.8 Singlet 1H Olefinic Proton
~3.8 Singlet 3H -OCHs

Table 3: Predicted 3C NMR Spectral Data for 10-Methoxycarbamazepine
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Chemical Shift (6, ppm) Assignment

~160 C=0 (Carboxamide)

~155 C-OCHs

~115-140 Aromatic and Olefinic Carbons
~56 -OCHs

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 10-methoxycarbamazepine is dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):
e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
o Number of Scans: 16-64 scans are typically sufficient.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A range covering approximately 0-10 ppm.
e 13C NMR:
o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

o Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the lower natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Spectral Width: A range covering approximately 0-200 ppm.
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Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 10-Methoxycarbamazepine

. Functional Group
Wavenumber (cm~?) Intensity

Assignment
~3460, ~3350 Strong, Sharp N-H stretch (primary amide)
~3050 Medium Aromatic C-H stretch
~2950, ~2850 Medium Aliphatic C-H stretch (-OCH3)
~1670 Strong, Sharp C=0 stretch (amide | band)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-O stretch (aryl ether)
750 Strong Aromatic C-H out-of-plane

bend

Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):

o A small amount of the solid 10-methoxycarbamazepine sample (1-2 mg) is finely ground
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition (FT-IR Spectrometer):
e Abackground spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

e The KBr pellet containing the sample is placed in the sample holder.
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¢ The spectrum is recorded, typically in the range of 4000-400 cm~1, by co-adding multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 10-methoxycarbamazepine.

Workflow for Spectroscopic Characterization

Synthesis of 10-Methoxycarbamazepine

Purification (e.g., Recrystallization)

Molecular Weight and Formula  |Structural Elucidation Functional Group Identification

Mass Spectrometry (LC-MS) NMR Spectroscopy (*H and 13C) IR Spectroscopy (FT-IR)

Data Analysis and Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for 10-
Methoxycarbamazepine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195698#spectroscopic-data-nmr-ir-mass-spec-for-
10-methoxycarbamazepine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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